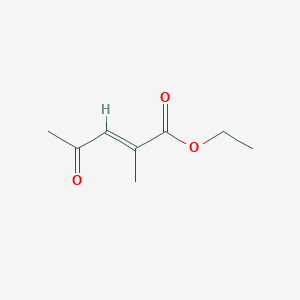

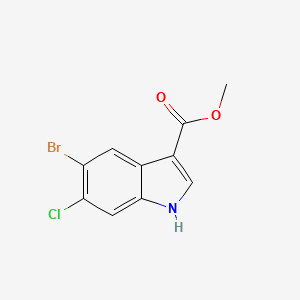

![molecular formula C25H21N3 B2713611 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-40-8](/img/structure/B2713611.png)

5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds in the quinoline class generally have stable, readily prepared, and environmentally benign properties .Scientific Research Applications

Synthetic Methodologies

- Heterocyclic Product Synthesis: The gas-phase pyrolysis of 2,4-diphenyl- and 2,4-dimethyl-1,5-benzodiazepines led to the formation of heterocyclic products including pyrazoles and quinoxalines, initiated by cleavage to give a diradical intermediate. This showcases a method for generating various heterocycles from related structures (Despinoy et al., 1998).

- Pyrazoloquinoline Thioether Derivatives: A study presented a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed approach for constructing highly substituted pyrazolo[1,5-a]quinoline thioether derivatives, showcasing a novel synthetic pathway for functionalizing the pyrazoloquinoline core (Saritha et al., 2022).

Pharmacological Potentials

- Benzodiazepine Receptor Ligands: The synthesis and evaluation of 2-arylimidazo[4,5-c]quinolines and analogous fused imidazopyridines as benzodiazepine receptor ligands highlighted the impact of the aryl group's bulkiness at the 2-position on receptor affinity. This provides insights into the structural requirements for benzodiazepine receptor binding, suggesting potential applications in developing therapeutic agents (Takada et al., 1996).

Molecular Logic Gates

- Photophysical Properties and Molecular Logic: The study of photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, focusing on solvatochromism, acidochromism, and solid-state fluorescence, revealed their potential as molecular logic switches. This opens avenues for using these compounds in the development of molecular electronics and sensing applications (Uchacz et al., 2016).

Environmental Monitoring

- Nickel Ion Sensing: A new quinoline appended pyrazoline derivative was synthesized and demonstrated high selectivity and sensitivity towards Ni2+ ions, showing potential for environmental monitoring of nickel ions in live cells and real samples (Subashini et al., 2017).

Future Directions

properties

IUPAC Name |

5-benzyl-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-17-12-13-20(14-18(17)2)24-22-16-28(15-19-8-4-3-5-9-19)23-11-7-6-10-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOZKMGMVMBSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713531.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B2713535.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2713537.png)

![1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2713546.png)

![{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol](/img/structure/B2713549.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713550.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2713551.png)